N-Methyl-4-phenylpiperidine-4-carboxamide
Overview
Description
N-Methyl-4-phenylpiperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound, like other piperidine derivatives, is of interest for its potential pharmacological properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide typically involves the reaction of 4-phenylpiperidine with methylamine under specific conditions. The process may include steps such as:
Formation of 4-phenylpiperidine: This can be achieved through cyclization reactions involving appropriate precursors.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through reactions with carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique pharmacological properties .
Scientific Research Applications
N-Methyl-4-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-4-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is known to act as an agonist at certain receptors, similar to other piperidine derivatives. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pethidine: Another piperidine derivative with analgesic properties.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory effects.
Evodiamine: A piperidine alkaloid with potential anticancer properties.
Uniqueness
N-Methyl-4-phenylpiperidine-4-carboxamide is unique due to its specific structural features and the resulting pharmacological properties.
Properties
IUPAC Name |
N-methyl-4-phenylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-12(16)13(7-9-15-10-8-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMRBHWGLLTUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCNCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627978 | |
Record name | N-Methyl-4-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167263-15-2 | |
Record name | N-Methyl-4-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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